2-{[2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide 2-{[2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide
Brand Name: Vulcanchem
CAS No.: 872695-74-4
VCID: VC4445586
InChI: InChI=1S/C21H18ClN5O4S/c1-26-18-16(20(29)27(2)21(26)30)19(25-17(24-18)13-7-3-4-8-14(13)22)32-11-15(28)23-10-12-6-5-9-31-12/h3-9H,10-11H2,1-2H3,(H,23,28)
SMILES: CN1C2=C(C(=NC(=N2)C3=CC=CC=C3Cl)SCC(=O)NCC4=CC=CO4)C(=O)N(C1=O)C
Molecular Formula: C21H18ClN5O4S
Molecular Weight: 471.92

2-{[2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide

CAS No.: 872695-74-4

Cat. No.: VC4445586

Molecular Formula: C21H18ClN5O4S

Molecular Weight: 471.92

* For research use only. Not for human or veterinary use.

2-{[2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide - 872695-74-4

Specification

CAS No. 872695-74-4
Molecular Formula C21H18ClN5O4S
Molecular Weight 471.92
IUPAC Name 2-[7-(2-chlorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide
Standard InChI InChI=1S/C21H18ClN5O4S/c1-26-18-16(20(29)27(2)21(26)30)19(25-17(24-18)13-7-3-4-8-14(13)22)32-11-15(28)23-10-12-6-5-9-31-12/h3-9H,10-11H2,1-2H3,(H,23,28)
Standard InChI Key VSOBPFOLLXMZMM-UHFFFAOYSA-N
SMILES CN1C2=C(C(=NC(=N2)C3=CC=CC=C3Cl)SCC(=O)NCC4=CC=CO4)C(=O)N(C1=O)C

Introduction

The compound 2-{[2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H- diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is a complex organic molecule with potential applications in medicinal chemistry. It features a unique structure that includes a pyrimidine derivative, a sulfanyl group, and an acetamide moiety, which contribute to its chemical properties and biological activities.

Synthesis and Characterization

The synthesis of this compound would typically involve multi-step reactions. Although specific synthesis details for this exact compound are not available, similar compounds are often synthesized using methods involving the formation of the pyrimidine core followed by the introduction of the sulfanyl and acetamide groups.

Characterization of such compounds is typically done using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm the structure and purity.

Biological Activities and Potential Applications

While specific biological activity data for this compound is not available, similar heterocyclic sulfones have been studied for their potential to inhibit enzymes or interact with cellular targets. These interactions could lead to applications in drug development, particularly in areas such as anti-inflammatory or anticancer research.

Compound FeaturesDescription
Molecular FormulaC21H22ClN5O5S
Molecular WeightApproximately 475.9 g/mol
Core Structure Diazino[4,5-d]pyrimidine
Substituents2-Chlorophenyl, 6,8-dimethyl, sulfanyl, furan-2-ylmethyl acetamide
Potential ApplicationsMedicinal chemistry, enzyme inhibition

Future Research Directions

Further research is needed to elucidate the biological activities and potential therapeutic applications of this compound. This would involve in vitro and in vivo studies to assess its efficacy and safety. Additionally, structure-activity relationship (SAR) studies could help optimize the compound's design for improved biological activity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator